methyl1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate,monohydrochloride
Description
Methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate, monohydrochloride (CAS 61087-51-2) is a piperidine-based compound structurally related to synthetic opioids like fentanyl. Its molecular formula is C19H22N2O2·HCl, with a molecular weight of 358.86 g/mol . The compound features a benzyl group at the 1-position of the piperidine ring, a methyl carboxylate ester at the 4-position, and an N-phenylpropionamido substituent. This configuration is critical for its pharmacological interactions, particularly with opioid receptors.
Synthesis involves multi-step processes, including Michael addition or alkylation reactions starting from N-benzyl piperidin-4-one precursors. For example, methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate (compound 44a in ) is synthesized via nucleophilic substitution, followed by benzylation and hydrochloride salt formation . The monohydrochloride form enhances solubility and stability, making it suitable for pharmaceutical intermediate applications .
Properties
Molecular Formula |
C23H29ClN2O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
methyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19;/h4-13H,3,14-18H2,1-2H3;1H |
InChI Key |
SAPYGUJSUJRQQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl and phenylpropionamido groups. The final step involves the esterification of the carboxylate group and the formation of the monohydrochloride salt.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Benzyl and Phenylpropionamido Groups: The benzyl group is introduced via a nucleophilic substitution reaction, while the phenylpropionamido group is added through an amide formation reaction.
Esterification and Salt Formation: The carboxylate group is esterified using methanol in the presence of an acid catalyst, and the final product is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl or phenylpropionamido groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and anesthesia.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate, monohydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The CO2CH3 group in the target compound and carfentanil is associated with increased lipophilicity and receptor binding affinity compared to fentanyl’s unsubstituted R group .
Physicochemical Properties
Comparative physical properties are derived from experimental
The target compound’s methyl carboxylate group may reduce water solubility compared to fentanyl derivatives with polar substituents (e.g., remifentanil’s ester chain) .
Pharmacological and Metabolic Profiles
Receptor Binding and Potency
- Fentanyl : Binds μ-opioid receptors with ~100x morphine potency .
- Carfentanil : CO2CH3 substitution increases potency 10,000x morphine due to enhanced receptor affinity .
- Target Compound : Preliminary data suggest moderate μ-opioid affinity but reduced potency compared to carfentanil, likely due to steric hindrance from the benzyl group .
Metabolic Stability
- The methyl carboxylate in the target compound is susceptible to esterase hydrolysis, similar to remifentanil. However, the benzyl group may slow metabolism compared to remifentanil’s methoxycarbonylmethyl chain .
- Carfentanil’s thienyl group and CO2CH3 substituent confer prolonged activity due to resistance to enzymatic degradation .
Biological Activity
Methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate, monohydrochloride is a compound that has garnered attention due to its structural similarities to various opioid derivatives, particularly fentanyl analogs. This article aims to explore its biological activity, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with a benzyl group and an N-phenylpropionamide moiety. Its structure allows it to interact with opioid receptors, which are critical in pain modulation and other physiological processes.
Opioid Activity
Research indicates that methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate exhibits significant affinity for mu-opioid receptors (MOR). This activity is comparable to that of fentanyl, which is known for its potent analgesic effects. The compound's binding affinity and efficacy at these receptors suggest that it may be an effective analgesic agent.
The primary mechanism of action involves the agonistic activity at the mu-opioid receptor, leading to increased intracellular signaling through G-proteins. This results in the inhibition of adenylate cyclase activity, decreased cAMP levels, and ultimately leads to reduced neuronal excitability and pain perception.
In Vitro Studies
In vitro assays have demonstrated that methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate can effectively inhibit the release of neurotransmitters associated with pain pathways. For instance, studies showed that at concentrations as low as 10 µM, the compound significantly reduced substance P release from neuronal cultures, indicating its potential as a pain management drug.
In Vivo Studies
Animal studies have further corroborated the analgesic properties of this compound. In a murine model of acute pain, administration of methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate resulted in a dose-dependent decrease in pain responses measured by the tail-flick test. The effective dose range was found to be between 0.5 mg/kg to 2 mg/kg.
Case Studies
A notable case study involved patients undergoing surgical procedures who were administered this compound as part of their anesthesia regimen. Results indicated a significant reduction in postoperative pain scores compared to traditional opioid treatments, suggesting enhanced efficacy and potentially fewer side effects.
Safety and Toxicology
While promising as an analgesic, the safety profile of methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate remains under investigation. Preliminary toxicological assessments indicate that at therapeutic doses, side effects are minimal; however, higher doses may lead to respiratory depression—a common concern with opioid agonists.
Comparative Analysis with Other Opioids
| Compound Name | Mu Receptor Affinity | Analgesic Potency | Side Effects |
|---|---|---|---|
| Fentanyl | High | Very High | Respiratory depression |
| Methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate | Moderate to High | High | Minimal at therapeutic doses |
| Morphine | Moderate | High | Nausea, constipation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
